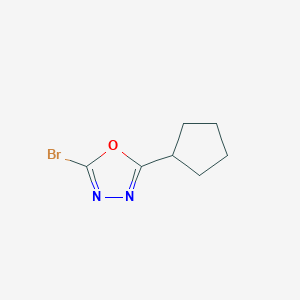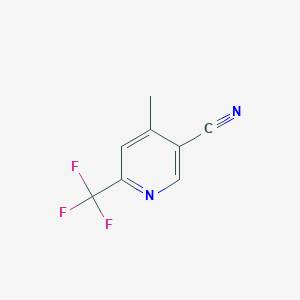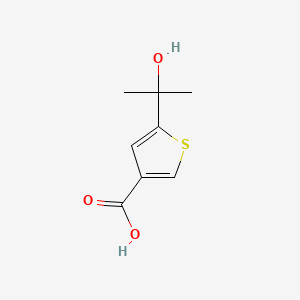
N-Cyclopentyl-3-nitro-4-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-3-nitro-4-pyridinamine is an organic compound with the molecular formula C10H13N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a nitro group at the 3-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-aminopyridine to form 3-nitro-4-aminopyridine, which is then reacted with cyclopentylamine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for N-Cyclopentyl-3-nitro-4-pyridinamine often involve large-scale nitration and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopentyl-3-nitro-4-pyridinamine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for this compound.
Major Products Formed
Reduction: The major product is N-Cyclopentyl-3-amino-4-pyridinamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-3-nitro-4-pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of N-Cyclopentyl-3-nitro-4-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The cyclopentyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclopentyl-3-nitropyridin-2-amine: Similar in structure but with the nitro group at the 2-position.
N-Cyclopropyl-3-nitro-4-pyridinamine: Similar but with a cyclopropyl group instead of a cyclopentyl group.
4-Amino-3-nitropyridine: Lacks the cyclopentyl group but has similar reactivity due to the nitro and amino groups.
Uniqueness
N-Cyclopentyl-3-nitro-4-pyridinamine is unique due to the presence of both the cyclopentyl and nitro groups, which confer specific chemical and biological properties. The cyclopentyl group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and potentially increasing its bioavailability .
Eigenschaften
CAS-Nummer |
380605-48-1 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-cyclopentyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-7-11-6-5-9(10)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12) |
InChI-Schlüssel |
ZKCXLKMWXWKDMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
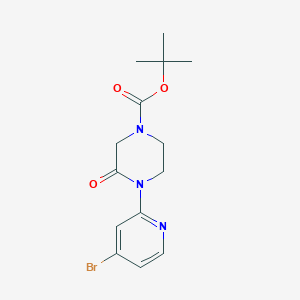
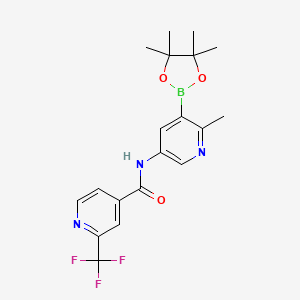
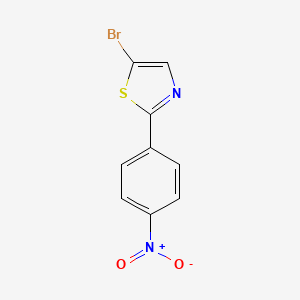

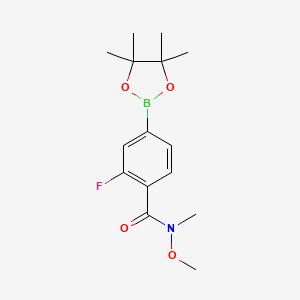
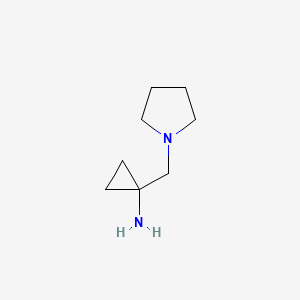

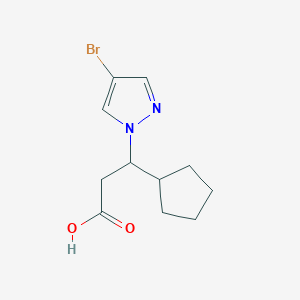
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
